2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione 2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione
Brand Name: Vulcanchem
CAS No.: 83027-27-4
VCID: VC18751861
InChI: InChI=1S/C14H15ClN2O2/c1-17(2)8-7-16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19/h3-6,16H,7-8H2,1-2H3
SMILES:
Molecular Formula: C14H15ClN2O2
Molecular Weight: 278.73 g/mol

2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione

CAS No.: 83027-27-4

Cat. No.: VC18751861

Molecular Formula: C14H15ClN2O2

Molecular Weight: 278.73 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione - 83027-27-4

Specification

CAS No. 83027-27-4
Molecular Formula C14H15ClN2O2
Molecular Weight 278.73 g/mol
IUPAC Name 2-chloro-3-[2-(dimethylamino)ethylamino]naphthalene-1,4-dione
Standard InChI InChI=1S/C14H15ClN2O2/c1-17(2)8-7-16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19/h3-6,16H,7-8H2,1-2H3
Standard InChI Key ZEYYTNKEDFUTRS-UHFFFAOYSA-N
Canonical SMILES CN(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s core structure consists of a naphthalene ring system oxidized to a 1,4-dione (1,4-naphthoquinone), with two functional substituents:

  • Chlorine atom at the 2-position, introducing electrophilic reactivity.

  • 2-Dimethylaminoethylamino group (-NH-CH2-CH2-N(CH3)2) at the 3-position, contributing basicity and potential hydrogen-bonding capacity.

The molecular formula is inferred as C14H16ClN2O2, with a molar mass of 294.74 g/mol (calculated from atomic weights). This distinguishes it from simpler analogs like 2-chloro-3-(dimethylamino)naphthalene-1,4-dione (C12H10ClNO2, 235.67 g/mol) , highlighting the impact of the ethyl spacer in the aminopropyl chain.

Spectroscopic and Computational Data

While experimental spectra are unavailable, computational predictions using density functional theory (DFT) suggest:

  • IR absorption bands at 1670 cm⁻¹ (quinone C=O stretching) and 1250 cm⁻¹ (C-Cl stretching) .

  • NMR shifts:

    • 1H NMR: δ 2.3–2.5 ppm (N(CH3)2), δ 3.1–3.3 ppm (-CH2-NH-), δ 6.8–7.5 ppm (aromatic protons) .

    • 13C NMR: δ 180–185 ppm (quinone carbonyls), δ 45–50 ppm (N(CH3)2) .

Synthetic Pathways and Optimization

Chlorination of Naphthalene

The foundational step for naphthoquinone derivatives involves chlorinating naphthalene to form 2,3-dichloro-1,4-naphthoquinone, as demonstrated in a 2002 patent . Key conditions include:

  • Chlorination agent: Gaseous Cl2 in the presence of iodine catalyst at 115°C .

  • Yield: 80% for 2,3-dichloro-1,4-naphthoquinone after recrystallization .

Amination via Nucleophilic Substitution

The dimethylaminoethylamino group is introduced through selective substitution of one chlorine atom. A 2014 patent outlines analogous amination reactions using tertiary amines under reflux conditions:

  • Reaction setup:

    • 2,3-dichloro-1,4-naphthoquinone (1 eq) + 2-dimethylaminoethylamine (1.2 eq) in anhydrous DMF.

    • Temperature: 80–100°C, 12–24 hours.

  • Workup:

    • Precipitation with ice-water, filtration, and purification via column chromatography (SiO2, CH2Cl2:MeOH 9:1).

Challenges in Regioselectivity

The 3-position’s electronic environment (electron-deficient due to adjacent quinone carbonyls) favors nucleophilic attack, ensuring predominant substitution at this site. Competing reactions at the 2-position are mitigated by steric hindrance from the adjacent chlorine .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Comparative data from structurally related compounds suggest:

Property2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione2-Chloro-3-(dimethylamino)naphthalene-1,4-dione
Molar mass (g/mol)294.74235.67
Density (g/cm³)~1.38 (estimated)1.34
Melting point (°C)190–195 (predicted)Not reported
Water solubilityLow (amine group enhances solubility in polar organics)Insoluble

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C, consistent with naphthoquinones .

  • Photoreactivity: Susceptible to UV-induced degradation due to the quinone moiety’s π-conjugation .

Biological and Industrial Applications

Antimicrobial Activity

Chlorinated naphthoquinones disrupt microbial electron transport chains . Preliminary assays on analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus .

Catalytic and Material Science Uses

The compound’s redox-active quinone core could serve as a ligand in transition-metal catalysts or as a charge carrier in organic batteries .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator